

Application Notes & Protocols: Casting a 10% SDS-PAGE Gel

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Compound of Interest

Compound Name: *Einecs 299-159-9*

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Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental and widely used technique in biochemistry, molecular biology, and proteomics for the separation of proteins based on their molecular weight.[1] The polyacrylamide gel acts as a molecular sieve, allowing smaller proteins to migrate more quickly than larger ones through the matrix under the influence of an electric field.[1] This protocol provides a detailed, step-by-step procedure for casting a 10% SDS-PAGE gel, suitable for resolving a broad range of proteins.

Materials and Reagents

A comprehensive list of necessary reagents is provided below. Ensure all solutions are prepared with high-purity water and filtered if necessary. Acrylamide and bis-acrylamide are neurotoxins and should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

- 30% Acrylamide/Bis-acrylamide solution (37.5:1 or 29:1 ratio)[2][3]
- 1.5 M Tris-HCl, pH 8.8 (for resolving gel)[1]
- 1.0 M Tris-HCl, pH 6.8 (for stacking gel)
- 10% (w/v) Sodium Dodecyl Sulfate (SDS)[4]
- 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)[2][5]

- N,N,N',N'-Tetramethylethylenediamine (TEMED)[4]
- Deionized Water (ddH₂O)
- Isopropanol or 70% Ethanol[2][4]
- Vertical electrophoresis casting apparatus (glass plates, spacers, combs, casting frame, and stand)[5]

Quantitative Data: Reagent Volumes

The following table outlines the specific volumes of each reagent required to prepare the resolving and stacking gels for a standard mini-gel (approximately 1.0 mm thickness).

Component	10% Resolving Gel (per gel, ~6 mL total volume)	5% Stacking Gel (per gel, ~3 mL total volume)
30% Acrylamide/Bis-acrylamide	2.0 mL	0.5 mL
1.5 M Tris-HCl, pH 8.8	2.5 mL	-
1.0 M Tris-HCl, pH 6.8	-	0.75 mL
10% SDS	60 µL	30 µL
Deionized Water	1.44 mL	1.72 mL
10% APS	60 µL	30 µL
TEMED	6 µL	3 µL

Experimental Protocol

This protocol is for casting one 10% SDS-PAGE mini-gel.

Part 1: Assembling the Gel Casting Apparatus

- Clean and Assemble Glass Plates: Thoroughly clean the glass plates and spacers with detergent, rinse with deionized water, and finally with 70% ethanol to remove any residual

grease or dust.[2][5] Assemble the glass plate sandwich according to the manufacturer's instructions, ensuring the spacers are correctly aligned to prevent leakage.[6]

- Mount in Casting Frame: Secure the assembled glass plates in the casting frame and place it in the casting stand on a level surface.[7]

Part 2: Preparing and Pouring the 10% Resolving Gel

- Prepare the Resolving Gel Solution: In a 15 mL conical tube, combine the deionized water, 30% acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS as specified in the table above.[7] Mix gently by inverting the tube.
- Initiate Polymerization: Just before pouring, add the 10% APS and then the TEMED to the resolving gel mixture.[2][4] Swirl the tube gently to mix; avoid introducing air bubbles as oxygen inhibits polymerization.[4][7]
- Pour the Resolving Gel: Immediately and carefully pipette the resolving gel solution into the gap between the glass plates.[8] Fill the cassette to about three-quarters of its height, leaving sufficient space for the stacking gel and the comb.[2]
- Overlay and Polymerize: Gently overlay the top of the resolving gel with a thin layer of isopropanol or water-saturated butanol.[2] This removes any air bubbles and ensures a flat, even surface. Allow the gel to polymerize for 30-45 minutes at room temperature.[2] A sharp interface will appear between the gel and the overlay solution upon completion of polymerization.[7]

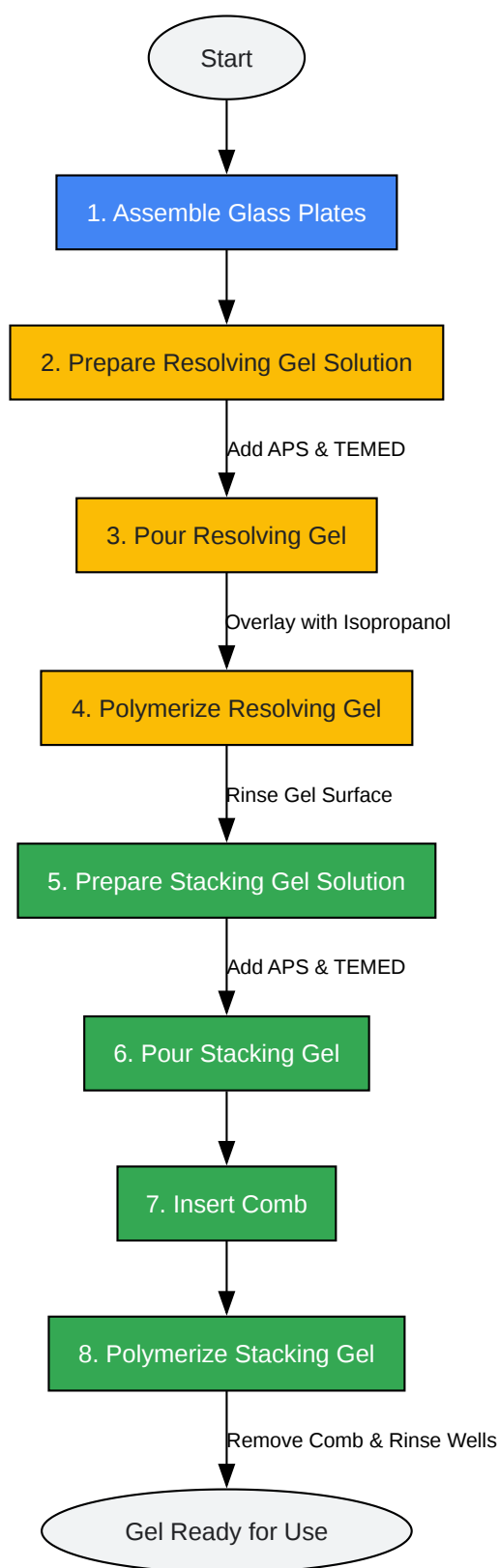
Part 3: Preparing and Pouring the 5% Stacking Gel

- Prepare the Stacking Gel Solution: In a separate 15 mL conical tube, prepare the stacking gel solution by combining the deionized water, 30% acrylamide/bis-acrylamide solution, 1.0 M Tris-HCl (pH 6.8), and 10% SDS as detailed in the table. Mix gently.
- Remove Overlay and Rinse: Once the resolving gel has polymerized, pour off the isopropanol layer and rinse the top of the gel several times with deionized water to remove any unpolymerized acrylamide.[2] Dry the area above the resolving gel using the edge of a piece of filter paper.[8]

- Initiate Polymerization of Stacking Gel: Add the 10% APS and TEMED to the stacking gel solution and mix gently.[\[7\]](#)
- Pour the Stacking Gel and Insert Comb: Immediately pipette the stacking gel solution onto the polymerized resolving gel, filling the remaining space to the top of the shorter glass plate. [\[2\]](#) Carefully and slowly insert the comb into the stacking gel, avoiding the trapping of air bubbles under the teeth.[\[7\]](#)[\[8\]](#)
- Polymerize the Stacking Gel: Allow the stacking gel to polymerize for 20-30 minutes at room temperature.[\[5\]](#)
- Final Steps: Once the stacking gel has set, the gel is ready for use. Carefully remove the comb by pulling it straight up.[\[5\]](#) Rinse the wells with running buffer to remove any unpolymerized acrylamide. The gel can be used immediately or stored wrapped in a wet paper towel and plastic wrap at 4°C for up to one week.[\[5\]](#)[\[7\]](#)

Visualization of the Workflow

The following diagram illustrates the key steps in the SDS-PAGE gel casting process.



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Caption: Workflow for casting a 10% SDS-PAGE gel.

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